

An In-depth Technical Guide to 2-Amino-2-(4-fluorophenyl)ethanol

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Compound of Interest

Compound Name: 2-((4-Fluorophenyl)amino)ethanol

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Abstract

This technical guide provides a comprehensive overview of 2-amino-2-(4-fluorophenyl)ethanol, a fluorinated amino alcohol derivative. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its potential biological significance. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in fluorinated small molecules as potential therapeutic agents or research tools.

Introduction and Nomenclature

2-Amino-2-(4-fluorophenyl)ethanol is an organic compound featuring a phenyl ring substituted with a fluorine atom, and an ethanol backbone with an amino group. The molecular formula for this compound is C8H10FNO[1][2][3].

It is crucial to distinguish between isomers. The IUPAC name 2-amino-2-(4-fluorophenyl)ethanol specifies that both the amino group (-NH2) and the 4-fluorophenyl group are attached to the second carbon of the ethanol chain. This is distinct from its isomer, **2-((4-fluorophenyl)amino)ethanol**, where the nitrogen atom is directly bonded to the phenyl ring and the ethanol chain. This guide focuses on 2-amino-2-(4-fluorophenyl)ethanol due to the greater availability of scientific data for this isomer.

The presence of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and membrane



permeability, making fluorinated compounds like this one of particular interest in drug discovery.

Chemical and Physical Properties

The key physicochemical properties of 2-amino-2-(4-fluorophenyl)ethanol have been compiled from various sources and are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C8H10FNO	[1][2][3]
Molecular Weight	155.17 g/mol	[1][2]
IUPAC Name	2-amino-2-(4- fluorophenyl)ethanol	[1]
CAS Number	140373-17-7 (for the racemate)	[1]
174770-74-2 (for the Renantiomer)	[2]	
Canonical SMILES	C1=CC(=CC=C1C(CO)N)F	[1]
Physical Appearance	White to yellow solid (predicted)	[3]
Melting Point	101-103 °C (for (S)-3-fluoro isomer)	[3]
Boiling Point	286.3±25.0 °C (Predicted)	[3]
рКа	12.40±0.10 (Predicted)	[3]

Experimental Protocols Representative Synthesis of 2-Amino-2-(4-fluorophenyl)ethanol

While a specific protocol for the title compound is not readily available in the cited literature, a general method can be adapted from the synthesis of structurally similar compounds, such as



its 3-fluoro isomer[3]. The synthesis typically involves the reduction of a corresponding α -amino ketone or the deprotection of a protected amino alcohol. A common modern approach is the asymmetric reduction of an appropriate precursor to yield an enantiomerically pure product.

Objective: To synthesize (S)-2-Amino-2-(4-fluorophenyl)ethanol.

Reaction Scheme (Hypothetical Adaptation):

- Start with 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride.
- Protect the amino group (e.g., as a Boc or Cbz derivative).
- Asymmetric reduction of the ketone to the corresponding alcohol using a chiral reducing agent (e.g., (R)-CBS-oxazaborolidine with borane).
- Deprotection of the amino group under acidic conditions to yield the final product.

Detailed Protocol (Example based on related syntheses):

- Step 1: Boc Protection of 2-amino-1-(4-fluorophenyl)ethan-1-one
 - Dissolve 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.
 - Add sodium bicarbonate (NaHCO3, 2.5 equivalents) to neutralize the hydrochloride.
 - Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and stir the mixture at room temperature for 12-18 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the Boc-protected ketone.
- Step 2: Asymmetric Reduction



- Dissolve the Boc-protected ketone (1 equivalent) in anhydrous tetrahydrofuran (THF)
 under an inert atmosphere (e.g., Argon or Nitrogen).
- Cool the solution to -20 °C.
- Slowly add a solution of (R)-CBS-oxazaborolidine (0.1 equivalents) in THF.
- Add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at -20 °C.
- Stir the reaction for 4-6 hours at -20 °C.
- Quench the reaction by the slow addition of methanol, followed by 1M HCl.
- Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography.
- Step 3: Boc Deprotection
 - Dissolve the purified Boc-protected amino alcohol (1 equivalent) in methanol.
 - Add a 4M solution of HCl in dioxane or methanol (excess, e.g., 5-10 equivalents).
 - Stir the solution at room temperature for 2-4 hours[3].
 - Monitor for the disappearance of the starting material by TLC.
 - Remove the solvent under vacuum. Neutralize the residue with a saturated NaHCO3 solution[3].
 - Extract the final product, (S)-2-amino-2-(4-fluorophenyl)ethanol, with a suitable organic solvent (e.g., dichloromethane/methanol mixture), dry the organic phase, and concentrate to yield the product[3].

Biological Activity and Potential Applications

While extensive biological data for 2-amino-2-(4-fluorophenyl)ethanol is not available, related structures offer insights into its potential applications.



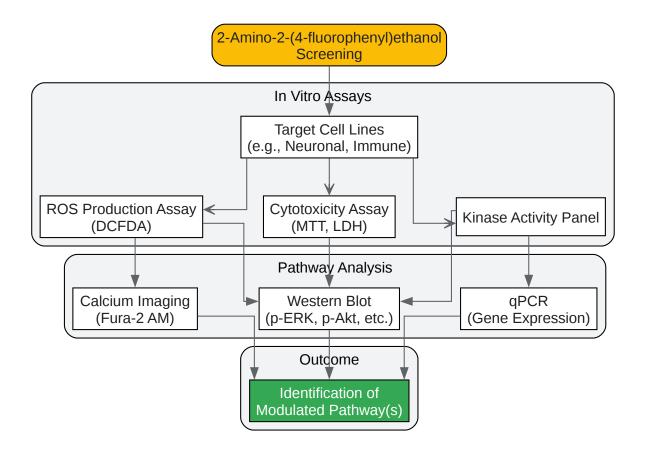
- Pharmacological Precursor: This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules[4].
- Potential Bioactivity: The hydrochloride salt of a structural isomer, 2-amino-1-(4-fluorophenyl)ethanol, has been noted for potential antiviral, anti-inflammatory, and neuroprotective effects[4]. The introduction of the fluorine atom can enhance potency and improve the pharmacokinetic profile compared to non-fluorinated analogues.
- Research Chemical: It is used as an intermediate in laboratory research for the development of novel compounds[3].

Signaling Pathways and Experimental Workflows

No specific signaling pathways have been definitively associated with 2-amino-2-(4-fluorophenyl)ethanol in the literature. However, given the "ethanol" component of its name, it is relevant to consider pathways affected by ethanol itself, which can induce oxidative stress. A key pathway implicated in ethanol-induced cell death in microglia is the NOX/ROS/PARP/TRPM2 signaling cascade[5].

Below are visualizations relevant to the study of this compound.

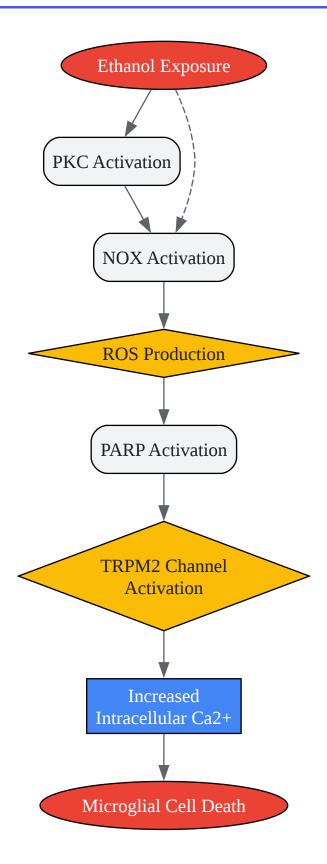




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Caption: Workflow for screening and identifying the biological signaling pathways modulated by a novel compound.





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Caption: The NOX/ROS/PARP/TRPM2 signaling pathway implicated in ethanol-induced microglial cell death[5].

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References

- 1. 2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | CID 14853201 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-amino-2-(4-fluorophenyl)ethanol;CAS No.:174770-74-2 [chemshuttle.com]
- 3. (S)-2-Amino-2-(3-fluorophenyl)ethanol CAS#: 325152-98-5 [chemicalbook.com]
- 4. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]
- 5. Ethanol Induces Microglial Cell Death via the NOX/ROS/PARP/TRPM2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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